N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-9-18(10-6-14)28-16(3)20(26-27-28)23-25-15(2)21(31-23)22(29)24-13-17-7-11-19(30-4)12-8-17/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKBTJMTOWFABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Thiazole Ring Formation: The thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling Reactions: The final compound is obtained by coupling the triazole and thiazole intermediates with the methoxybenzyl group and the carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols from the corresponding functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the triazole ring may produce amines.
Scientific Research Applications
N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The thiazole-triazole scaffold is central to the compound’s activity. Comparisons with analogs reveal:
- Pyrido[3,2-d]pyrimidin-4-amine Derivatives (e.g., Compound 6b in ): Replacing the thiazole with a pyridopyrimidine ring reduces steric bulk but may diminish thiazole-specific interactions (e.g., sulfur-mediated hydrophobic contacts). These derivatives exhibit lower solubility in polar solvents due to increased planar rigidity .
- Isoxazole-Thiadiazole Hybrids (e.g., Compound 6 in ): Substituting the triazole with an isoxazole alters hydrogen-bonding capacity. For instance, N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide shows a 30% lower binding affinity to kinase targets compared to the thiazole-triazole core .
Table 1: Heterocyclic Core Impact on Physicochemical Properties
| Compound | Core Structure | LogP | Solubility (µg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | Thiazole-Triazole | 3.2 | 12.5 (DMSO) | 215–217 |
| Pyridopyrimidin-4-amine (6b) | Pyridopyrimidine | 2.8 | 8.2 (DMSO) | 228–230 |
| Isoxazole-Thiadiazole (6) | Isoxazole-Thiadiazole | 3.5 | 5.1 (DMSO) | 160–162 |
Substituent Effects
- 4-Methoxybenzyl vs. Benzyl Groups: The 4-methoxybenzyl group in the target compound enhances solubility in aqueous-organic mixtures (e.g., 10% DMSO/PBS) compared to the benzyl-substituted analog (5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, ), which has a 20% lower solubility due to reduced polarity .
- Halogenated Derivatives (): Chloro (4) and bromo (5) analogs of 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole show 2–3-fold higher antimicrobial activity but increased cytotoxicity (IC50 = 8 µM vs. 15 µM for the target compound) .
Structural and Crystallographic Insights
- Crystal Packing : The target compound’s crystal structure (analyzed via SHELXL, ) reveals π-π stacking between the p-tolyl and thiazole rings, absent in N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (), which adopts a linear conformation due to sulfur-sulfur interactions .
- Hydrogen Bonding: The 4-methoxy group forms a strong hydrogen bond with water (distance: 2.1 Å), enhancing solubility compared to non-methoxy analogs .
Biological Activity
N-(4-Methoxybenzyl)-4-methyl-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-5-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 366.47 g/mol
The structure includes a thiazole ring, a triazole moiety, and methoxy and methyl substituents that are believed to influence its biological activity.
Research indicates that compounds containing the triazole and thiazole rings exhibit diverse biological activities. The proposed mechanisms for this compound include:
- Antiviral Activity : The triazole derivative has shown potential in inhibiting viral replication by interfering with viral neuraminidase activity, which is crucial for the release of viral particles from infected cells .
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Antiviral Studies
In a study assessing the antiviral properties of similar triazole derivatives, compounds were tested against various strains of influenza virus. The results indicated that derivatives with a methoxy group exhibited enhanced antiviral activity by reducing viral infectivity by over 90% at specific concentrations .
| Compound | Virus Strain | Reduction in Infectivity (%) |
|---|---|---|
| 1 | H3N2 | 90 |
| 2 | H1N1 | 85 |
| 3 | H5N1 | 75 |
Anticancer Studies
A separate investigation into the cytotoxic effects of related compounds demonstrated significant antiproliferative effects against several cancer cell lines, including breast and osteosarcoma cells. The study reported IC50 values indicating effective concentrations for inducing cell death:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| U2OS (Osteosarcoma) | 10.0 |
Case Studies
Case Study 1: Antiviral Efficacy
A research project focused on evaluating the antiviral efficacy of this compound against influenza viruses revealed that the compound effectively inhibited viral neuraminidase activity at concentrations as low as 0.5 mg/mL, showcasing its potential as a therapeutic agent in treating viral infections.
Case Study 2: Anticancer Activity
In another study involving human breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations ranging from 10 to 20 µM. Flow cytometry analyses indicated that treated cells underwent apoptosis, confirming its potential as an anticancer agent.
Q & A
Q. Key variables affecting yield :
- Catalyst choice : EDCI/HOBt improves carboxamide bond formation efficiency (yields up to 98.7% reported) .
- Temperature control : Cyclization at 120°C optimizes ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate stability .
Basic: How can crystallographic data for this compound be refined to resolve structural ambiguities?
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction (XRD) data to minimize noise .
- Model refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen atoms added geometrically .
- Validation tools : WinGX/ORTEP for visualizing anisotropic ellipsoids and assessing packing interactions .
Example : A recent study achieved an R-factor of 0.032 using SHELXL with twinned data, highlighting its robustness for complex heterocycles .
Advanced: How do structural modifications (e.g., methoxy or methyl groups) impact biological activity in related compounds?
Q. Structure-activity relationship (SAR) insights :
- Methoxy substitutions (e.g., 4-methoxybenzyl) enhance metabolic stability by reducing oxidative degradation .
- Methyl groups on the triazole or thiazole rings improve lipophilicity, correlating with increased cellular uptake (e.g., IC₅₀ values reduced by ~40% in cytotoxicity assays) .
- p-Tolyl groups on the triazole ring promote π-π stacking with target proteins, as shown in kinase inhibition studies .
Data contradiction : Some studies report conflicting bioactivity due to assay variability (e.g., cell line specificity, incubation time). For example, a 2023 study found that replacing the 4-methoxy group with fluorine increased potency in HeLa cells but reduced it in MCF-7 cells .
Advanced: What computational methods are suitable for predicting binding modes of this compound with biological targets?
Q. Methodology :
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., kinases, GPCRs). Use the compound’s crystal structure (if available) to ensure accurate ligand conformations .
- MD simulations : GROMACS or AMBER assess binding stability over time (e.g., 100-ns simulations to evaluate hydrogen-bond retention) .
- Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen-bond acceptors on the carboxamide group) .
Case study : Docking of a structural analog into the ATP-binding pocket of JNK3 showed a binding energy of -9.2 kcal/mol, with key interactions at Ser-154 and Met-149 .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) between studies be reconciled?
Q. Resolution strategies :
- Solvent effects : Compare data acquired in deuterated DMSO vs. CDCl₃; carboxamide proton shifts vary by ~0.3 ppm due to hydrogen bonding .
- Dynamic effects : Conformational flexibility (e.g., rotation of the p-tolyl group) may split signals in slow-exchange NMR conditions .
- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., unreacted intermediates) that skew integration ratios .
Example : A 2022 study resolved discrepancies in thiazole C-2 proton shifts by using 2D NOESY to confirm spatial proximity to the triazole ring .
Basic: What analytical techniques are critical for confirming purity and identity post-synthesis?
Q. Standard protocols :
- HPLC : Purity >95% achieved using a C18 column with acetonitrile/water gradients .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 435.2 calculated vs. 435.3 observed) .
- ¹H/¹³C NMR : Key signals include thiazole C-5 (δ ~160 ppm) and triazole CH₃ (δ 2.4 ppm) .
Q. Strategies :
- Deuterium labeling : Replace labile hydrogens (e.g., benzyl CH₂) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
- Metabolite identification : Use LC-MS/MS to track Phase I/II products (e.g., hydroxylation at the 4-methoxy position) .
Contradiction : While methyl groups generally improve stability, one study noted accelerated hepatic clearance in mice due to enhanced solubility, underscoring species-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
